molecular formula C16H12N2O2 B12116837 1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- CAS No. 1158413-86-5

1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)-

Cat. No.: B12116837
CAS No.: 1158413-86-5
M. Wt: 264.28 g/mol
InChI Key: LGTDRPOMARIYRL-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- is a heterocyclic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodioxole group attached to the benzodiazepine core. Benzodiazepines are well-known for their pharmacological activities, including anti-anxiety, anticonvulsant, and sedative properties .

Preparation Methods

The synthesis of 1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- typically involves the condensation of aromatic o-diamines with carbonyl derivatives. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process. This method efficiently produces 1,5-benzodiazepines in good to excellent yields under mild reaction conditions . Industrial production methods often employ catalytic systems such as molecular iodine, Lewis acidic catalysts, heteropoly acidic catalysts, ionic liquids, and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission in the central nervous system. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- can be compared with other benzodiazepine derivatives, such as:

The uniqueness of 1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- lies in its specific structure, which includes the benzodioxole group, potentially leading to distinct pharmacological properties and applications.

Properties

CAS No.

1158413-86-5

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1H-1,5-benzodiazepine

InChI

InChI=1S/C16H12N2O2/c1-2-4-14-13(3-1)17-8-7-12(18-14)11-5-6-15-16(9-11)20-10-19-15/h1-9,18H,10H2

InChI Key

LGTDRPOMARIYRL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=CC=CC=C4N3

Origin of Product

United States

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